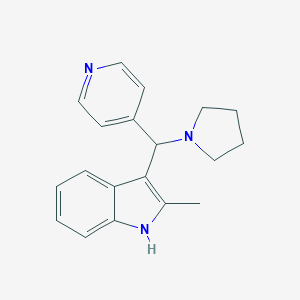![molecular formula C19H19N3O B359876 N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide CAS No. 93669-21-7](/img/structure/B359876.png)
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide is a compound that features an imidazole ring attached to a phenylbenzamide structure. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of imidazole with a suitable benzamide derivative. One common method involves the use of N-(3-aminopropyl)-imidazole, which is reacted with a benzoyl chloride derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The imidazole ring can form hydrogen bonds and π-π interactions with nucleic acids, leading to the stabilization of DNA structures . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide can be compared with other imidazole-containing compounds such as:
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and ability to form complexes with metal ions.
1-(3-Aminopropyl)imidazole: Used in the synthesis of pH-sensitive polymers and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which allows for versatile interactions with biological and chemical systems, making it a valuable compound for various applications.
Properties
CAS No. |
93669-21-7 |
|---|---|
Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H19N3O/c23-19(21-11-4-13-22-14-12-20-15-22)18-9-7-17(8-10-18)16-5-2-1-3-6-16/h1-3,5-10,12,14-15H,4,11,13H2,(H,21,23) |
InChI Key |
LHNYQACUGOEBBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
solubility |
45.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


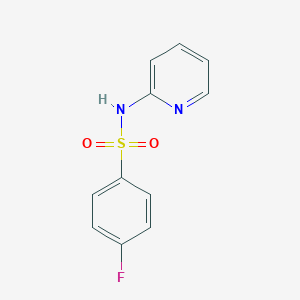
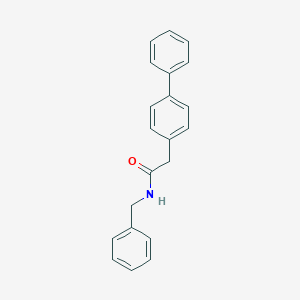
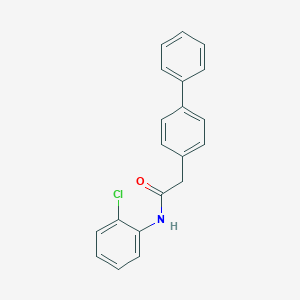
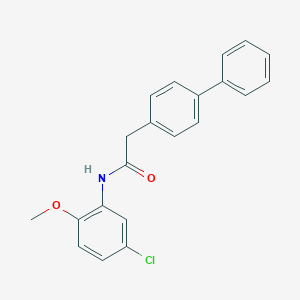
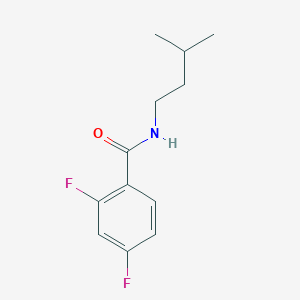
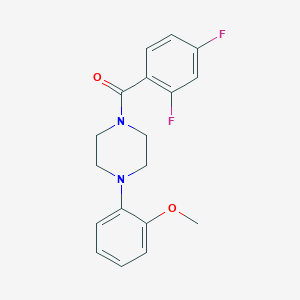
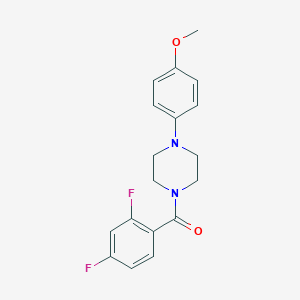
![4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one](/img/structure/B359938.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B359944.png)
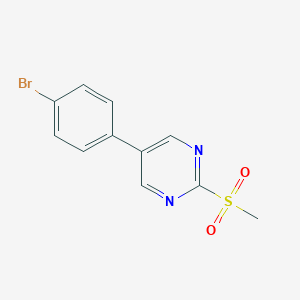
![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)
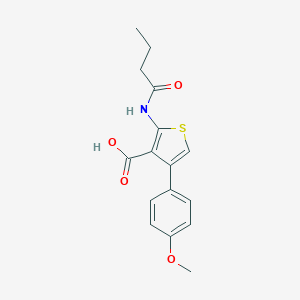
![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)
